N-cyclopropyl-2-methylcyclohexan-1-amine

Catalog No.
S13778617
CAS No.
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-2-methylcyclohexan-1-amine

Product Name

N-cyclopropyl-2-methylcyclohexan-1-amine

IUPAC Name

N-cyclopropyl-2-methylcyclohexan-1-amine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-8-4-2-3-5-10(8)11-9-6-7-9/h8-11H,2-7H2,1H3

InChI Key

MQBABLCKMOESHI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC2CC2

N-cyclopropyl-2-methylcyclohexan-1-amine is an organic compound characterized by its unique structure, which consists of a cyclohexane ring substituted with a cyclopropyl group and a methyl group, along with an amine functional group. Its molecular formula is C10H19NC_{10}H_{19}N and it features a secondary amine. The presence of both the cyclopropyl and methyl groups influences its chemical reactivity and biological activity, making it an interesting subject for research in organic chemistry and pharmacology.

  • Oxidation: The amine group can be oxidized to form imines or nitriles using reagents like potassium permanganate or chromium trioxide.
  • Reduction: This compound can be reduced to yield secondary or tertiary amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The amine can engage in nucleophilic substitution reactions, leading to the formation of amides or other derivatives when reacted with acyl chlorides or anhydrides.

Research into the biological activity of N-cyclopropyl-2-methylcyclohexan-1-amine suggests potential therapeutic applications. The compound has been investigated for its interactions with various biological targets, such as enzymes and receptors. The cyclopropyl and methyl substituents are thought to modulate its binding affinity and selectivity, which may enhance its effectiveness in medicinal chemistry.

The synthesis of N-cyclopropyl-2-methylcyclohexan-1-amine typically involves several steps:

  • Cyclopropanation: A suitable cyclohexane derivative is reacted with cyclopropylamine under reductive amination conditions.
  • Reductive Amination: This often involves the reaction of 2-methylcyclohexanone with cyclopropylamine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
  • Purification: The resulting product may require purification techniques such as distillation or crystallization to achieve the desired yield and purity .

N-cyclopropyl-2-methylcyclohexan-1-amine has several applications across different fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: The compound is explored for its potential therapeutic properties, making it a candidate for drug development.
  • Industrial Uses: It is utilized in producing specialty chemicals and materials, contributing to various industrial processes.

Studies on N-cyclopropyl-2-methylcyclohexan-1-amine have focused on its interactions with biomolecules. These investigations reveal how the compound binds to specific targets, influencing its biological activity. Understanding these interactions is crucial for developing effective drugs that leverage the unique properties of this compound.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

153.151749610 g/mol

Monoisotopic Mass

153.151749610 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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